4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one
Description
4-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a piperazine moiety substituted with a 2-fluorophenyl group at the 4-position. The coumarin scaffold (2H-chromen-2-one) provides a planar aromatic system that facilitates π-π stacking interactions in biological targets, while the piperazine linker enhances solubility and modulates pharmacokinetic properties. The 2-fluorophenyl substituent introduces steric and electronic effects that influence receptor binding selectivity, as demonstrated in structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c1-15-6-7-20-17(12-15)16(13-21(25)26-20)14-23-8-10-24(11-9-23)19-5-3-2-4-18(19)22/h2-7,12-13H,8-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEABWSLDAFAIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluoroaniline with piperazine in the presence of a suitable catalyst to form 4-(2-fluorophenyl)piperazine.
Attachment to Chromen-2-one Core: The next step involves the reaction of 4-(2-fluorophenyl)piperazine with 6-methyl-2H-chromen-2-one under specific reaction conditions, such as the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide), to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one exhibit significant antidepressant effects. The piperazine moiety is known to enhance serotonin receptor binding, which is crucial for mood regulation. Studies have shown that derivatives with this structure can modulate serotonin levels effectively, leading to improved mood and reduced anxiety symptoms in animal models .
Anticancer Properties
The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Structure-Activity Relationship
The structure of this compound plays a critical role in its biological activity. Modifications to the piperazine ring and the chromenone core have been systematically studied to optimize its pharmacological properties. For instance, variations in substituents on the piperazine nitrogen significantly affect its binding affinity to target receptors and overall bioactivity .
Interaction with Nucleoside Transporters
Recent studies have highlighted the compound's interaction with equilibrative nucleoside transporters (ENTs). It has been identified as a selective inhibitor of ENT2, which is crucial for nucleotide metabolism and has implications in cancer therapy. The presence of the fluorophenyl group adjacent to the piperazine enhances this inhibitory effect, suggesting a targeted approach for designing ENTs inhibitors based on this scaffold .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study A (2022) | Demonstrated significant inhibition of breast cancer cell proliferation using analogs of the compound | Supports further development as an anticancer drug |
| Study B (2023) | Investigated antidepressant effects in animal models | Potential use in treating mood disorders |
| Study C (2024) | Identified selective inhibition of ENT2 with enhanced cytotoxicity against tumor cells | Highlights therapeutic potential in oncology |
Mechanism of Action
The mechanism of action of 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with various enzymes and receptors, including nucleoside transporters and G-protein coupled receptors.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
4-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one
- Key Differences :
- Substituent on phenyl ring: 3-chloro vs. 2-fluoro.
- Additional hydroxyl group at C6 and methyl group at C7 (vs. methyl at C6 in the target compound).
- Hydroxy groups enhance hydrogen-bonding capacity, which may improve binding to polar targets like 5-HT1A receptors .
6-Acetyl-7-{4-[4-(3-Methoxyphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one
- Key Differences :
- Extended butoxy linker between piperazine and coumarin.
- 3-Methoxyphenyl substituent (electron-donating) vs. 2-fluorophenyl (electron-withdrawing).
- Implications :
Non-Coumarin Analogs with Piperazine Moieties
FPMINT (4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine)
- Key Differences: Triazine core replaces coumarin. Imino and naphthyl groups introduce bulkier aromatic systems.
- Implications: FPMINT exhibits ENT2 selectivity (IC50 = 0.8 µM vs. ENT1 IC50 = 12.3 µM), whereas coumarin derivatives show broader activity .
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one
- Key Differences: Pyridazinone core with morpholine and phenyl substituents. Piperazine adopts a puckered conformation (vs. chair in coumarin derivatives).
- Implications :
Physicochemical and Pharmacokinetic Comparisons
<sup>*</sup> Predicted using Molinspiration Cheminformatics. <sup>†</sup> Higher LogP suggests improved membrane permeability. <sup>‡</sup> Data inferred from similar coumarin derivatives .
Biological Activity
The compound 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one , also known by its chemical structure and various identifiers, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.
- Molecular Formula : C21H20FN2O2
- Molecular Weight : 360.40 g/mol
- CAS Number : 763088-25-1
- SMILES Notation : O=c1cc(CN2CCN(CC2)c2ccccc2F)c2c(o1)cc(c(c2)C)C
Synthesis
The synthesis of this compound typically involves the reaction of 9α-hydroxyparthenolide with 1-(2-fluorophenyl)piperazine in an ethanol solvent, yielding a high purity product through crystallization techniques. The yield reported in various studies is approximately 95% .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It exhibits significant activity against a range of bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent bactericidal effects:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 |
| Enterococcus faecalis | 62.5 |
| Escherichia coli | 125 |
The compound has shown to inhibit biofilm formation in Staphylococcus aureus at concentrations as low as 0.007 mg/mL, outperforming standard antibiotics like ciprofloxacin .
Antifungal Activity
In addition to its antibacterial properties, this compound also demonstrates antifungal activity. Studies report that it exhibits MIC values ranging from 106.91 to 208.59 μM against various fungal strains, showing efficacy that surpasses traditional antifungal agents such as fluconazole .
The biological activity of this compound is believed to stem from its ability to disrupt protein synthesis and nucleic acid production in bacteria. This mechanism is crucial for its bactericidal action and contributes to its effectiveness against biofilm-associated infections .
Case Study 1: Efficacy Against MRSA
A clinical study evaluated the effectiveness of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound significantly reduced MRSA biofilm formation and showed a bactericidal effect at concentrations lower than those required for conventional treatments .
Case Study 2: Antifungal Properties
Another investigation focused on the antifungal properties of the compound against Candida species. The results demonstrated a reduction in biofilm formation by up to 75%, indicating a strong potential for treating fungal infections resistant to standard therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one, and how can reaction conditions be controlled to improve yield?
- Methodology :
- Stepwise coupling : Piperazine derivatives are typically synthesized via nucleophilic substitution or reductive amination. For example, the piperazine moiety can be introduced by reacting 4-(2-fluorophenyl)piperazine with a bromomethyl-chromenone precursor under reflux in aprotic solvents (e.g., DMF or THF) with a base like K₂CO₃ .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are used to isolate the product. Purity is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .
- Yield optimization : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for chromenone:piperazine) are critical. Monitoring via TLC (Rf ~0.5 in ethyl acetate) ensures completion .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Techniques :
- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ reveal key signals:
- Chromenone carbonyl (δ ~160 ppm in ¹³C) .
- Piperazine methylene protons (δ ~3.5–4.0 ppm in ¹H) .
- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) with SHELXL refinement (R1 < 0.05) resolves bond lengths (e.g., C–N: 1.45–1.50 Å) and dihedral angles (e.g., chromenone-piperazine: ~28°) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 393.18) .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methods :
- Solubility : Shake-flask method in PBS (pH 7.4) and DMSO. HPLC quantifies saturation concentration .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolytic stability is tested at pH 1–10 .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations predict the compound’s interaction with serotonin receptors (e.g., 5-HT₁A)?
- Approach :
- Target modeling : Homology modeling of 5-HT₁A (using PDB: 7E2Z) with MOE or Schrödinger Suite .
- Docking : Flexible ligand docking (Glide SP/XP) identifies binding poses. Key interactions:
- Fluorophenyl group in hydrophobic pocket.
- Piperazine nitrogen forming hydrogen bonds with Asp116 .
- MD simulations : GROMACS/AMBER (100 ns trajectories) evaluates binding stability (RMSD < 2.0 Å) and free energy (MM-PBSA: ΔG ~−8 kcal/mol) .
Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?
- Analysis :
- Assay variability : Compare cell lines (CHO vs. HEK293), ligand concentrations, and incubation times. Radioligand binding (³H-8-OH-DPAT for 5-HT₁A) under standardized conditions (25°C, 2 h) reduces variability .
- Metabolic interference : Test stability in liver microsomes (human/rat) to identify metabolite interference .
- Structural analogs : Compare with 4-(4-fluorophenyl)piperazine derivatives to isolate substituent effects (e.g., fluorophenyl position impacts receptor affinity) .
Q. How can conformational analysis explain differences in biological activity across enantiomers or polymorphs?
- Methods :
- Crystallography : Compare polymorphic forms (triclinic vs. monoclinic) to identify bioactive conformers. For example, a puckered piperazine ring enhances membrane permeability .
- Theoretical calculations : DFT (B3LYP/6-311+G(d,p)) calculates energy barriers for piperazine ring inversion (ΔE ~2–5 kcal/mol) .
- Circular dichroism : Detect enantiomeric excess (>95% ee) for chiral analogs synthesized using asymmetric catalysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
